molecular formula C21H24N2O4 B265693 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

Katalognummer B265693
Molekulargewicht: 368.4 g/mol
InChI-Schlüssel: RCYBDMMKMQCYSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as PP2A activator, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. PP2A activator has been shown to be effective in treating cancer, Alzheimer's disease, and other neurodegenerative disorders.

Wirkmechanismus

4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator works by activating protein phosphatase 2A (4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide), a serine/threonine phosphatase that plays a critical role in regulating various cellular processes. 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is involved in the regulation of cell cycle progression, apoptosis, and DNA repair. 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide also plays a critical role in the regulation of protein kinases, which are involved in the regulation of various signaling pathways.
Biochemical and Physiological Effects:
4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator has been shown to have a number of biochemical and physiological effects. In cancer, 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator has been shown to induce apoptosis and suppress cell proliferation by inhibiting the activity of oncogenic kinases such as AKT, ERK, and JNK. In Alzheimer's disease, 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator has been shown to reduce amyloid-beta accumulation and improve cognitive function by activating 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide and inhibiting the activity of tau kinases such as GSK-3beta.

Vorteile Und Einschränkungen Für Laborexperimente

4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has also been extensively studied and has a well-established mechanism of action. However, there are also limitations to using 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator in lab experiments. It can be difficult to determine the optimal concentration of 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator to use in experiments, and there may be off-target effects that need to be considered.

Zukünftige Richtungen

There are several future directions for research on 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator. One potential area of research is the development of more potent and selective 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activators. Another area of research is the identification of biomarkers that can be used to predict the response to 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator treatment. Additionally, the potential applications of 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator in other neurodegenerative diseases, such as amyotrophic lateral sclerosis and multiple sclerosis, warrant further investigation.

Synthesemethoden

4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-aminobenzamide with 2-phenoxypropanoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with tetrahydro-2-furanmethanol to produce 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator.

Wissenschaftliche Forschungsanwendungen

4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator has been shown to inhibit tumor growth by inducing apoptosis and suppressing cell proliferation. In Alzheimer's disease, 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator has been shown to reduce amyloid-beta accumulation and improve cognitive function. 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator has also been studied for its potential applications in Parkinson's disease, Huntington's disease, and other neurodegenerative disorders.

Eigenschaften

Produktname

4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

Molekularformel

C21H24N2O4

Molekulargewicht

368.4 g/mol

IUPAC-Name

N-(oxolan-2-ylmethyl)-4-(2-phenoxypropanoylamino)benzamide

InChI

InChI=1S/C21H24N2O4/c1-15(27-18-6-3-2-4-7-18)20(24)23-17-11-9-16(10-12-17)21(25)22-14-19-8-5-13-26-19/h2-4,6-7,9-12,15,19H,5,8,13-14H2,1H3,(H,22,25)(H,23,24)

InChI-Schlüssel

RCYBDMMKMQCYSN-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)NCC2CCCO2)OC3=CC=CC=C3

Kanonische SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)NCC2CCCO2)OC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.